Cas no 339547-59-0 (phenyl(piperidin-3-yl)methanol)

339547-59-0 structure

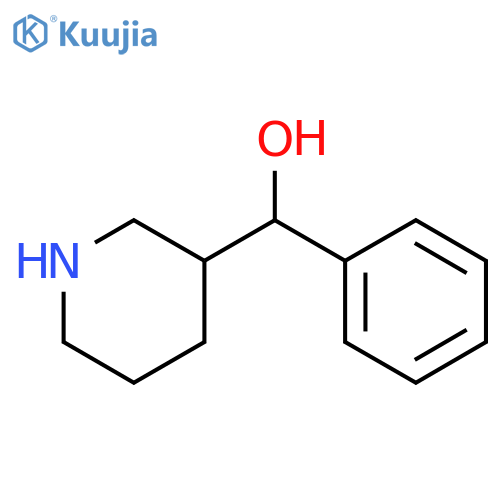

商品名:phenyl(piperidin-3-yl)methanol

CAS番号:339547-59-0

MF:C12H17NO

メガワット:191.269483327866

MDL:MFCD11186044

CID:5195238

phenyl(piperidin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- Phenyl-piperidin-3-yl-methanol

- 3-Piperidinemethanol, α-phenyl-

- phenyl(piperidin-3-yl)methanol

-

- MDL: MFCD11186044

- インチ: 1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11-14H,4,7-9H2

- InChIKey: LRMSJSMBPXSCCK-UHFFFAOYSA-N

- ほほえんだ: C(C1CNCCC1)(C1C=CC=CC=1)O

じっけんとくせい

- 密度みつど: 1.068±0.06 g/cm3(Predicted)

- ふってん: 323.0±15.0 °C(Predicted)

- 酸性度係数(pKa): 14.12±0.20(Predicted)

phenyl(piperidin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340423-50mg |

Phenyl(piperidin-3-yl)methanol |

339547-59-0 | 95% | 50mg |

¥17128.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340423-1g |

Phenyl(piperidin-3-yl)methanol |

339547-59-0 | 95% | 1g |

¥21943.00 | 2024-05-18 | |

| Enamine | EN300-89664-5.0g |

phenyl(piperidin-3-yl)methanol |

339547-59-0 | 5.0g |

$2525.0 | 2023-02-11 | ||

| Ambeed | A1139315-1g |

Phenyl(piperidin-3-yl)methanol |

339547-59-0 | 95% | 1g |

$627.0 | 2024-04-19 | |

| Enamine | EN300-89664-0.1g |

phenyl(piperidin-3-yl)methanol |

339547-59-0 | 0.1g |

$767.0 | 2023-09-01 | ||

| Enamine | EN300-89664-0.5g |

phenyl(piperidin-3-yl)methanol |

339547-59-0 | 0.5g |

$836.0 | 2023-09-01 | ||

| Enamine | EN300-89664-1.0g |

phenyl(piperidin-3-yl)methanol |

339547-59-0 | 1.0g |

$871.0 | 2023-02-11 | ||

| Enamine | EN300-89664-10g |

phenyl(piperidin-3-yl)methanol |

339547-59-0 | 10g |

$3746.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340423-100mg |

Phenyl(piperidin-3-yl)methanol |

339547-59-0 | 95% | 100mg |

¥16562.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340423-250mg |

Phenyl(piperidin-3-yl)methanol |

339547-59-0 | 95% | 250mg |

¥21621.00 | 2024-05-18 |

phenyl(piperidin-3-yl)methanol 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

339547-59-0 (phenyl(piperidin-3-yl)methanol) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:339547-59-0)phenyl(piperidin-3-yl)methanol

清らかである:99%

はかる:1g

価格 ($):564.0